3-Amino-3-(pyrazin-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-3-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-6(1-4-11)7-5-9-2-3-10-7/h2-3,5-6,11H,1,4,8H2 |
InChI Key |
UICXSXMDOXTOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method is the reductive amination of pyrazine-2-carbaldehyde with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, to form dihydropyrazine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
- Oxidation products include pyrazine-2-carboxaldehyde.
- Reduction products include dihydropyrazine derivatives.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
3-Amino-3-(pyrazin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with 3-Amino-3-(pyrazin-2-yl)propan-1-ol, differing in aromatic ring systems, substituents, or functional groups:
Table 1: Structural Comparison
Key Observations :
Physical and Chemical Properties
Key Observations :
- Safety Profile : The phenyl-substituted analogue has documented acute toxicity (Category 4) and skin irritation risks, likely due to its aromatic amine groups. Similar hazards may apply to the target compound, though direct evidence is lacking.
- Purity and Stability : The carboxylic acid derivative is supplied as a high-purity powder, suggesting stability under standard conditions. Alcohol-based analogues may require controlled storage to prevent oxidation.
Regulatory and Application Insights
- Regulatory Status: The phenyl-substituted analogue is classified under OSHA HCS but lacks carcinogenicity labels (e.g., California Prop. 65) .
- Applications: Pyridine and pyrazine derivatives are prevalent in pharmaceuticals (e.g., antitubercular agents, kinase inhibitors). The carboxylic acid derivative may serve as an amino acid analogue in peptide synthesis.
Biological Activity
3-Amino-3-(pyrazin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
The chemical structure of this compound features an amino group attached to a propanol backbone, with a pyrazine ring that contributes to its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding, while the pyrazine ring can engage in π-π stacking interactions with biomolecules, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound can modulate the activity of enzymes through competitive inhibition or allosteric modulation. Its structural features enable it to fit into active sites or regulatory sites of enzymes.
- Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways. This binding can alter physiological responses, contributing to its pharmacological effects.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens:
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
Research has also highlighted the compound's anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest:
These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies.
Study on Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives, including this compound. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in certain cases. The study emphasized structure–activity relationships that enhance its antimicrobial potency through modifications to the pyrazine ring .
Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms was conducted using colorectal cancer models. The study revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, suggesting a shift towards apoptosis in cancer cells .
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-3-(pyrazin-2-yl)propan-1-ol to improve yield and enantiomeric purity?
Methodological Answer: Synthetic routes for amino alcohols often involve reductive amination or nucleophilic substitution. For this compound:
- Reduction of ketones : Use NaBH₄ or LiAlH₄ to reduce 3-(pyrazin-2-yl)-3-oxopropan-1-ol derivatives. Ensure inert conditions (N₂/Ar atmosphere) to prevent oxidation .
- Chiral resolution : Employ chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Purification : Recrystallize in ethanol/water mixtures or use flash chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm the pyrazine ring (δ 8.2–9.1 ppm for aromatic protons) and amino/hydroxyl groups (broad signals at δ 1.5–3.5 ppm). Use D₂O exchange to verify labile protons .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (C₇H₁₀N₄O; theoretical MW: 166.18 g/mol) .
- IR Spectroscopy : Detect NH/OH stretches (~3300 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation .
- Storage : Keep in a dry, cool environment (2–8°C) in amber glass vials to prevent degradation .
- Toxicity Mitigation : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for respiratory irritation (H335 hazard) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, GPCRs). Focus on hydrogen bonding (NH/OH groups) and π-π stacking (pyrazine ring) .
- QSAR Modeling : Train models on datasets of structurally related amino alcohols to predict ADMET properties (e.g., logP, solubility) .
- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via dose-response curves). Control variables like solvent (DMSO concentration ≤1%) .
- Structural Confirmation : Verify compound purity (≥95% by HPLC) and stereochemistry (via X-ray crystallography using SHELXL ).
- Mechanistic Studies : Use knockout cell lines or competitive binding assays to confirm target specificity .
Q. What strategies enable enantioselective synthesis of this compound for pharmacological studies?
Methodological Answer:
- Chiral Catalysis : Employ Jacobsen’s thiourea catalysts or Shibasaki’s heterobimetallic complexes for asymmetric induction .
- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with racemization catalysts (e.g., Al(OiPr)₃) .
- Crystallography-Driven Design : Use SHELXTL to analyze crystal packing and refine stereochemical outcomes .
Q. How does the pyrazine ring influence the physicochemical properties of this compound compared to phenyl-substituted analogs?
Methodological Answer:
- Polarity : Pyrazine’s electron-deficient ring increases solubility in polar solvents (logP ~0.5 vs. ~1.2 for phenyl analogs) .
- Hydrogen Bonding : Pyrazine N-atoms enhance binding to targets (e.g., kinases) via additional H-bond interactions .
- Stability : Pyrazine derivatives show lower photodegradation rates than phenyl analogs due to reduced π→π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
